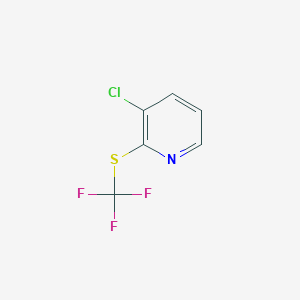![molecular formula C12H24N2O2 B11757836 tert-butyl N-[(1R,2R)-2-(dimethylamino)cyclopentyl]carbamate](/img/structure/B11757836.png)
tert-butyl N-[(1R,2R)-2-(dimethylamino)cyclopentyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[(1R,2R)-2-(dimethylamino)cyclopentyl]carbamate is a chemical compound with the molecular formula C13H26N2O2 It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, a dimethylamino group, and a cyclopentyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1R,2R)-2-(dimethylamino)cyclopentyl]carbamate typically involves the reaction of tert-butyl carbamate with (1R,2R)-2-(dimethylamino)cyclopentylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(1R,2R)-2-(dimethylamino)cyclopentyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of new carbamate derivatives with different functional groups.
Scientific Research Applications
tert-Butyl N-[(1R,2R)-2-(dimethylamino)cyclopentyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of tert-butyl N-[(1R,2R)-2-(dimethylamino)cyclopentyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-[(1R,2R)-2-(hydroxymethyl)cyclopentyl]carbamate
- tert-Butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate
Uniqueness
tert-Butyl N-[(1R,2R)-2-(dimethylamino)cyclopentyl]carbamate is unique due to its specific structural features, such as the presence of a dimethylamino group and a cyclopentyl ring. These features confer distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C12H24N2O2 |
|---|---|
Molecular Weight |
228.33 g/mol |
IUPAC Name |
tert-butyl N-[(1R,2R)-2-(dimethylamino)cyclopentyl]carbamate |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)13-9-7-6-8-10(9)14(4)5/h9-10H,6-8H2,1-5H3,(H,13,15)/t9-,10-/m1/s1 |
InChI Key |
GBYOXNVJBVMRCL-NXEZZACHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC[C@H]1N(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC1N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-[(2R)-1-acetylpyrrolidin-2-yl]-2-amino-3-(1,2-oxazol-5-yl)propanoate](/img/structure/B11757754.png)
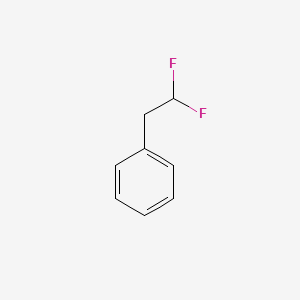
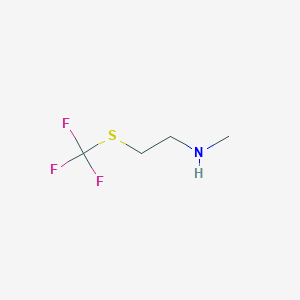
![4,5-Dihydro-6H-cyclopenta[d]oxazol-6-one](/img/structure/B11757763.png)
![1H-pyrrolo[2,3-c]pyridine-3,4-diamine](/img/structure/B11757765.png)
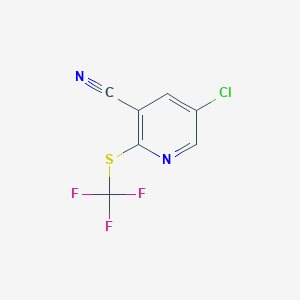
![4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B11757782.png)
![ethyl (2E)-2-chloro-2-[(2-ethylphenyl)hydrazinylidene]acetate](/img/structure/B11757783.png)
![[1,3]Dioxolo[4,5-h]quinolin-8(9H)-one](/img/structure/B11757786.png)
![[(1-methyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine](/img/structure/B11757791.png)
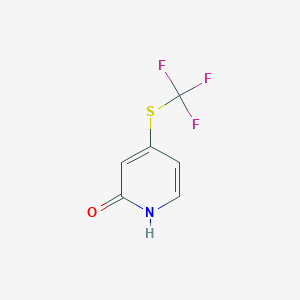
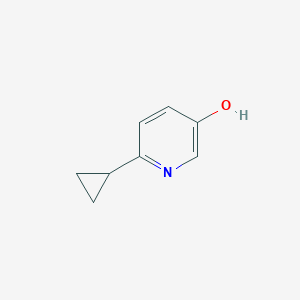
![4-Fluoro-2-[(1E)-(hydroxyimino)methyl]phenol](/img/structure/B11757810.png)
